

A Comparative Guide to Inter-laboratory Analysis of N-Nitroso Quinapril

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Compound of Interest

Compound Name: *N-Nitroso Quinapril*

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The emergence of **N-Nitroso Quinapril**, a nitrosamine impurity in the widely used antihypertensive drug Quinapril, has necessitated robust and reliable analytical methods for its detection and quantification. This guide provides a comprehensive comparison of the analytical methodologies available for **N-Nitroso Quinapril** analysis, offering supporting data to aid in method selection and validation. In the absence of a direct inter-laboratory comparison study for **N-Nitroso Quinapril**, this document synthesizes performance data from studies on other nitrosamine impurities and outlines a framework for conducting such a comparison.

Comparison of Analytical Methodologies

The primary analytical techniques for the trace-level quantification of nitrosamine impurities are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is also increasingly employed for its high selectivity and ability to identify unknown impurities.

Table 1: Comparison of Performance Characteristics of Analytical Techniques for Nitrosamine Analysis

Parameter	LC-MS/MS	GC-MS/MS	LC-HRMS
Applicability	Volatile & Non-volatile Nitrosamines	Volatile Nitrosamines	Volatile & Non-volatile Nitrosamines
Selectivity	High to Very High	High	Very High
Sensitivity (Typical LOQ)	0.005 - 0.5 ng/mL[1]	0.1 - 3 ng/mL[2]	0.005 ppm (0.005 µg/g)[3]
Accuracy (% Recovery)	80-120%[4]	70-130%	90-110% (Typical)
Precision (%RSD)	< 15%	< 20%	< 15%
Potential Issues	Matrix effects, ion suppression	Thermal degradation of analyte	High cost, complex data analysis

LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data synthesized from various sources on nitrosamine analysis.

Table 2: Representative Performance Data from Nitrosamine Analysis Studies

Analytical Method	Analyte(s)	LOQ	Accuracy (% Recovery)	Precision (%RSD)	Reference
LC-MS/MS	12 Nitrosamines in Sartans	50 ng/g	80-120%	< 20%	[4]
HPLC-FLD (after derivatization)	NDMA & NDEA in Enalapril	0.038 µg/g (NDMA), 0.050 µg/g (NDEA)	74.2-101.6% (NDMA), 90.6-125.4% (NDEA)	< 10%	[5]
GC-MS/MS	13 Nitrosamines	1-10 ppb	70-130%	< 20%	
LC-HRMS	8 Nitrosamines in Drug Substances	0.005 ppm	Not Reported	Not Reported	[3]
LC-MS/MS	N-nitroso- atenolol	0.5 ng/mL (0.75 ng/mg)	Not explicitly stated, but method validated	Not explicitly stated, but method validated	[6]

NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, FLD: Fluorescence Detector. This table presents a summary of performance data from various studies to provide a comparative overview.

Experimental Protocols

A detailed experimental protocol is crucial for achieving reproducible and reliable results. Below is a representative protocol for the analysis of **N-Nitroso Quinapril** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on common industry practices and regulatory guidelines.[7][8]

Protocol: Quantification of **N-Nitroso Quinapril** in Quinapril Drug Substance by LC-MS/MS

1. Objective: To accurately quantify the level of **N-Nitroso Quinapril** impurity in a Quinapril active pharmaceutical ingredient (API) or drug product.

2. Materials and Reagents:

- **N-Nitroso Quinapril** Reference Standard
- Quinapril API/Drug Product
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)
- **N-Nitroso Quinapril-d5** (or other suitable isotopic internal standard)

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m)

4. Standard and Sample Preparation:

- Internal Standard (IS) Stock Solution: Prepare a 1 μ g/mL solution of **N-Nitroso Quinapril-d5** in methanol.
- **N-Nitroso Quinapril** Stock Solution: Prepare a 1 μ g/mL solution of **N-Nitroso Quinapril** in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking the **N-Nitroso Quinapril** stock solution into a solution of the Quinapril drug substance (at the same concentration as the sample solution) to achieve concentrations ranging from 0.5 to 50 ng/mL. Add the internal standard to each calibration standard to a final concentration of 10 ng/mL.

- Sample Preparation: Accurately weigh approximately 100 mg of the Quinapril drug substance into a volumetric flask. Dissolve in methanol to a final concentration of 1 mg/mL. Add the internal standard to a final concentration of 10 ng/mL.

5. LC-MS/MS Conditions:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Methanol
- Gradient Elution:

Time (min)	%B
0.0	10
5.0	95
7.0	95
7.1	10

| 10.0 | 10 |

- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - **N-Nitroso Quinapril**: [Precursor Ion] > [Product Ion]
 - **N-Nitroso Quinapril-d5 (IS)**: [Precursor Ion] > [Product Ion] (Note: Specific MRM transitions must be optimized for the instrument used.)

6. Data Analysis and Quantification:

- Construct a calibration curve by plotting the peak area ratio of **N-Nitroso Quinapril** to the internal standard against the concentration of the calibration standards.
- Determine the concentration of **N-Nitroso Quinapril** in the sample by interpolating its peak area ratio from the calibration curve.
- Calculate the final amount of **N-Nitroso Quinapril** in the drug substance (e.g., in ppm or ng/g).

7. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[9]

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, a crucial step in standardizing an analytical method across different testing sites.



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